

# molecular weight of 4-(Phenylethynyl)benzoic acid

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## Compound of Interest

Compound Name: 4-(Phenylethynyl)benzoic acid

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An In-Depth Technical Guide to **4-(Phenylethynyl)benzoic Acid**: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**4-(Phenylethynyl)benzoic acid** is a rigid, bifunctional organic compound that has emerged as a significant building block in medicinal chemistry, a potent regulator in agrochemical science, and a prospective linker for advanced materials. Its unique structure, featuring a carboxylic acid and a terminal phenyl group connected by a linear ethynyl spacer, imparts valuable physicochemical properties for constructing highly ordered molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven protocol for its synthesis via Sonogashira coupling, and an exploration of its current and potential applications, offering researchers and developers a technical foundation for leveraging this versatile molecule.

## Core Physicochemical and Safety Profile

A thorough understanding of a compound's fundamental properties is critical for its effective application, from storage and handling to reaction design. **4-(Phenylethynyl)benzoic acid** is a stable, solid compound under standard conditions.

## Quantitative Data Summary

The key physicochemical properties of **4-(Phenylethynyl)benzoic acid** are summarized in the table below for quick reference.

Property	Value	Source(s)
Molecular Formula	C <sub>15</sub> H <sub>10</sub> O <sub>2</sub>	[1][2]
Molecular Weight	222.24 g/mol	[2]
CAS Number	25739-23-5	[1][2][3][4]
Appearance	White to off-white solid/powder	[2][5]
Melting Point	220.5 - 221.0 °C	[6]
Boiling Point	407.3 °C (at 760 mmHg, predicted)	[7][4][6]
Density	~1.25 g/cm <sup>3</sup> (predicted)	[7][6]
Purity (Commercial)	Typically ≥97%	[2][5]
Synonyms	Tolan-4-carboxylic acid, p-(Phenylethynyl)benzoic acid	[3]

## Solubility and Storage

- **Solubility:** Sparingly soluble in water. It exhibits good solubility in many organic solvents such as ethanol, dimethylformamide (DMF), and acetone.
- **Storage:** For optimal stability and to prevent degradation, the compound should be stored in a tightly sealed container in a dry, refrigerated environment (2-8°C).[2][5]

## Safety and Handling

**4-(Phenylethynyl)benzoic acid** is classified as a hazardous substance and requires careful handling in a laboratory setting.

- **GHS Pictogram:** GHS07 (Exclamation Mark).[2]
- **Signal Word:** Warning.[2]

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
- Precautionary Measures: Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. All handling should occur within a chemical fume hood to avoid inhalation of dust particles.[2]

## Synthesis and Characterization: A Self-Validating Workflow

The most reliable and widely adopted method for synthesizing **4-(Phenylethynyl)benzoic acid** is the Sonogashira cross-coupling reaction.[8] This palladium- and copper-co-catalyzed reaction forms the C-C bond between the alkyne and the aromatic ring, a cornerstone of modern organic synthesis due to its high efficiency and functional group tolerance.

The causality behind this choice is the reaction's ability to proceed under relatively mild conditions while ensuring a high yield of the desired diarylalkyne structure.[8] The following protocol is a self-validating system, where successful synthesis is confirmed through rigorous purification and spectroscopic analysis.

## Experimental Protocol: Sonogashira Coupling and Saponification

This two-step procedure first synthesizes the ethyl ester of the target compound, which is often easier to purify via column chromatography than the free acid. The final step is a simple hydrolysis to yield the desired product.

### Step 1: Synthesis of Ethyl 4-(phenylethynyl)benzoate

- Reactant Preparation: To an oven-dried Schlenk flask, add 4-iodobenzoic acid ethyl ester (1.0 eq), a palladium catalyst such as  $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$  (0.02 eq), and copper(I) iodide ( $\text{CuI}$ , 0.04 eq).
- Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes. This is critical as the palladium catalyst is oxygen-sensitive.

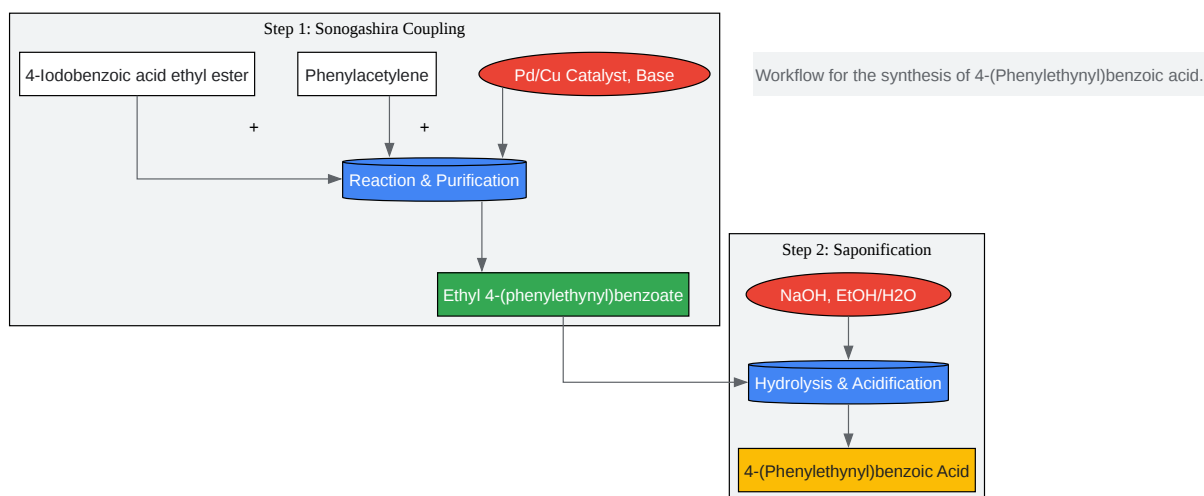
- **Solvent and Reagent Addition:** Add degassed solvent, typically triethylamine ( $\text{Et}_3\text{N}$ ) or a mixture of THF and  $\text{Et}_3\text{N}$ . The amine acts as both the solvent and the base required to neutralize the HI byproduct.[8]
- **Alkyne Addition:** Add phenylacetylene (1.1 eq) via syringe and stir the mixture at room temperature or with gentle heating (40-50°C).
- **Reaction Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting 4-iodobenzoic acid ethyl ester is consumed.
- **Workup and Purification:** Upon completion, cool the mixture, filter it through a pad of celite to remove the catalyst, and concentrate the filtrate under reduced pressure. The resulting crude product is then purified by silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield pure ethyl 4-(phenylethynyl)benzoate as a solid.[3]

#### Step 2: Saponification to **4-(Phenylethynyl)benzoic Acid**

- **Hydrolysis:** Dissolve the purified ethyl ester from Step 1 in a mixture of ethanol and an aqueous solution of sodium hydroxide ( $\text{NaOH}$ , ~2-3 eq).
- **Heating:** Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC until the ester is fully converted.
- **Acidification:** Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to a pH of ~2 using 1M HCl.
- **Precipitation and Isolation:** The carboxylic acid will precipitate out of the solution as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove salts, and dry in a vacuum oven.

## Visualization of Synthesis Workflow

The following diagram illustrates the two-step synthesis process.



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Caption: Workflow for the synthesis of **4-(Phenylethynyl)benzoic acid**.

## Analytical Characterization for Structural Validation

To ensure trustworthiness, the identity and purity of the synthesized compound must be unequivocally confirmed.

- <sup>1</sup>H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint. For the ethyl ester, characteristic signals include a triplet and quartet for the ethyl group, and multiplets in the aromatic region (~7.3-8.1 ppm).<sup>[3]</sup> Upon conversion to the acid, the ethyl

signals disappear and are replaced by a broad singlet for the carboxylic acid proton ( $>10$  ppm), while the aromatic signals will show slight shifts.

- **$^{13}\text{C}$  NMR Spectroscopy:** The carbon spectrum confirms the carbon framework. Key signals include the alkyne carbons ( $\sim 89\text{-}93$  ppm), the aromatic carbons ( $\sim 123\text{-}132$  ppm), and the carboxyl carbon ( $\sim 167$  ppm).<sup>[3]</sup>
- **Mass Spectrometry (MS):** Provides the molecular weight, confirming the compound's identity. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
- **Infrared (IR) Spectroscopy:** Shows characteristic absorption bands for the  $\text{C}\equiv\text{C}$  triple bond (around  $2215\text{ cm}^{-1}$ ) and the carboxylic acid  $\text{C}=\text{O}$  (around  $1700\text{ cm}^{-1}$ ) and broad O-H stretches.

## Applications in Research and Development

The rigid, linear geometry and bifunctional nature of **4-(Phenylethynyl)benzoic acid** make it a highly valuable molecule in diverse scientific fields.

## Scaffold and Linker in Medicinal Chemistry

In drug development, precise control over the spatial arrangement of pharmacophores is essential. The phenylethynyl moiety serves as an excellent rigid linker to connect different functional parts of a molecule without conformational ambiguity.

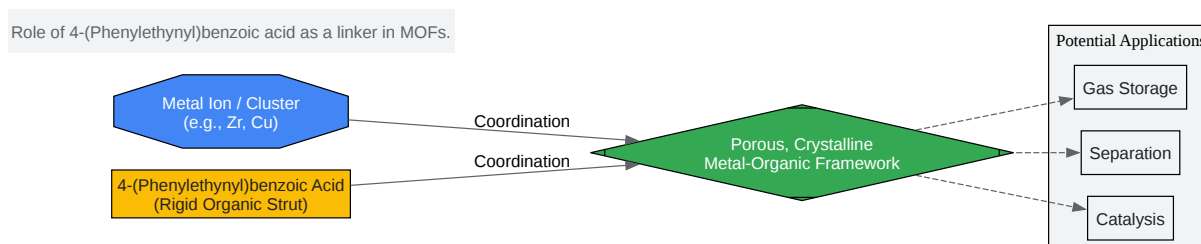
- **G-Protein Coupled Receptor (GPCR) Agonists:** The compound is a known reagent in the synthesis of agonists for hGPR54 (also known as Kisspeptin receptor), which are investigated for their role in modulating testosterone levels and have implications for reproductive health and cancer therapies.<sup>[9]</sup> The rigid structure helps to orient the molecule correctly within the receptor's binding pocket.
- **General Drug Design:** Its structure can be used to probe protein binding sites or to construct molecules where a specific distance and orientation between two interacting groups are required for biological activity.

## Ligand for Advanced Materials: Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal nodes and organic linkers.[10][11] The properties of a MOF—such as pore size, shape, and chemical environment—are dictated by the geometry of its linkers.

- **Potential as a Rigid Linker:** With a carboxylic acid at one end (a common coordinating group for MOF synthesis) and a tunable phenyl group at the other, **4-(Phenylethynyl)benzoic acid** is an ideal candidate for creating linear, rigid struts in MOF architectures.[12]
- **Tunability:** The terminal phenyl group can be further functionalized to introduce specific chemical properties (e.g., hydrophobicity, catalytic sites) within the MOF pores, offering a rational design strategy for materials tailored for gas storage, separation, or catalysis.

The logical relationship for its use in MOF synthesis is illustrated below.



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Caption: Role of **4-(Phenylethynyl)benzoic acid** as a linker in MOFs.

## High-Potency Plant Growth Regulator

Recent groundbreaking research has identified **4-(Phenylethynyl)benzoic acid** (abbreviated as PEBA in these studies) as a highly potent chemical pruning agent.[13][14]

- **Inhibition of Germination and Branching:** PEBA has been shown to arrest tomato seed germination at concentrations as low as 0.5  $\mu\text{M}$  and effectively suppress the growth of lateral

branches at 10-100  $\mu\text{M}$ .<sup>[13]</sup><sup>[14]</sup>

- **Mechanism of Action:** Its inhibitory effects are linked to the suppression of gibberellin (GA1) accumulation and reactive oxygen species (ROS) generation, as well as perturbations in other plant hormones.<sup>[13]</sup>
- **Agricultural Potential:** This discovery positions PEBA as a promising candidate for replacing manual pruning in horticulture, which could significantly reduce labor costs and the spread of viruses. Field studies showed that foliar spraying altered tomato plant architecture without negatively impacting fruit yield.<sup>[13]</sup> Furthermore, it showed low toxicity and low residue levels in plants, highlighting its potential for sustainable agriculture.<sup>[14]</sup>

## Conclusion

**4-(Phenylethynyl)benzoic acid** is far more than a simple organic molecule; it is a versatile platform for innovation. Its well-defined synthesis, rigid structure, and dual functionality provide chemists and material scientists with a reliable tool for building complexity and function. From designing next-generation therapeutics and advanced materials to developing novel solutions for sustainable agriculture, the applications of this compound are expanding. This guide serves as a foundational resource, empowering researchers to confidently incorporate **4-(Phenylethynyl)benzoic acid** into their discovery and development workflows.

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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